molecular formula C8H8F3NO2 B1400643 2-(5-Trifluoromethyl-pyridin-2-yloxy)-ethanol CAS No. 345200-93-3

2-(5-Trifluoromethyl-pyridin-2-yloxy)-ethanol

Cat. No. B1400643
M. Wt: 207.15 g/mol
InChI Key: RSLBTSHMMBZPTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Trifluoromethylpyridines, which are structurally similar to the compound , are key structural motifs in active agrochemical and pharmaceutical ingredients . Various methods of synthesizing these compounds have been reported .

Scientific Research Applications

Protecting Groups in Polymer Chemistry

Elladiou and Patrickios (2012) discussed the use of 2-(pyridin-2-yl)ethanol as an effective protecting group for methacrylic acid (MAA), demonstrating its potential in polymer chemistry. The protected MAA could be selectively removed either chemically under alkaline conditions or thermally, providing valuable insights for polymer synthesis and modification (Elladiou & Patrickios, 2012).

Organic Synthesis and Structural Characterization

Montoya et al. (2007) explored the reaction of 2-hydroxyethylhydrazine with a trifluoromethyl-β-diketone, leading to the structural characterization of new compounds. This study highlights the role of 2-(5-Trifluoromethyl-pyridin-2-yloxy)-ethanol in the synthesis and characterization of novel organic molecules, providing a foundation for future chemical research (Montoya et al., 2007).

Antioxidant and Antimicrobial Activity

Bonacorso et al. (2015) synthesized a novel series of compounds including 2-(5-Trifluoromethyl-1H-pyrazol-1-yl)-5-(5-trihalomethyl-1H-pyrazol-1-yl-1-carbonyl)pyridines, showcasing their promising antioxidant and antimicrobial activities. This demonstrates the potential biomedical applications of derivatives of 2-(5-Trifluoromethyl-pyridin-2-yloxy)-ethanol in developing new therapeutic agents (Bonacorso et al., 2015).

Metal Complex Synthesis and Coordination Chemistry

Montoya et al. (2007) also detailed the synthesis and structural analysis of Pd(II) complexes containing N-alkyl-3-pyridine-5-trifluoromethyl pyrazole ligands. This work illustrates the utility of 2-(5-Trifluoromethyl-pyridin-2-yloxy)-ethanol derivatives in the formation of metal-organic complexes, contributing to advancements in coordination chemistry and materials science (Montoya et al., 2007).

properties

IUPAC Name

2-[5-(trifluoromethyl)pyridin-2-yl]oxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2/c9-8(10,11)6-1-2-7(12-5-6)14-4-3-13/h1-2,5,13H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLBTSHMMBZPTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Trifluoromethyl-pyridin-2-yloxy)-ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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